molecular formula C14H15NO B1324774 4-Cyanophenyl cyclohexyl ketone CAS No. 898792-14-8

4-Cyanophenyl cyclohexyl ketone

Cat. No.: B1324774
CAS No.: 898792-14-8
M. Wt: 213.27 g/mol
InChI Key: PJPMXOBAIYBRRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl cyclohexyl ketone typically involves the reaction of 4-cyanobenzoyl chloride with cyclohexane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with cyclohexane to form the desired ketone. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-Cyanophenyl cyclohexanol.

    Substitution: 4-Aminophenyl cyclohexyl ketone or 4-Thiophenyl cyclohexyl ketone.

Scientific Research Applications

4-Cyanophenyl cyclohexyl ketone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the cyanophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    4-Cyanophenyl methyl ketone: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-Cyanophenyl ethyl ketone: Similar structure but with an ethyl group instead of a cyclohexyl group.

    4-Cyanophenyl phenyl ketone: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 4-Cyanophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclohexanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMXOBAIYBRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642588
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-14-8
Record name 4-(Cyclohexylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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